MFCD18314881
Description
Compounds with similar MDL prefixes (e.g., MFCD13195646, MFCD22741544) often exhibit modular synthetic routes involving palladium-catalyzed cross-coupling or nucleophilic substitution reactions .
Properties
IUPAC Name |
methyl 2-chloro-4-(3-formyl-4-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)12-4-2-10(7-13(12)16)9-3-5-14(18)11(6-9)8-17/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXIHLYMYPHZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685357 | |
| Record name | Methyl 3-chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261945-16-7 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-3′-formyl-4′-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261945-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
MFCD18314881 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require specific catalysts and conditions to achieve the desired product. The major products formed from these reactions can vary based on the reaction conditions and reagents used.
Scientific Research Applications
MFCD18314881 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in various synthetic processes. In biology, it may have potential applications in studying cellular processes and interactions. In medicine, this compound could be explored for its therapeutic potential, including its effects on specific molecular targets and pathways. Additionally, this compound may have industrial applications, such as in the development of new materials or chemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally and functionally related compounds from the evidence, emphasizing physicochemical properties, biological activity, and synthetic methodologies.
Table 1: Key Physicochemical Properties of Comparable Compounds
Structural and Functional Similarities
Boronic Acid Derivatives (e.g., CAS 1046861-20-4):
- Heterocyclic Systems (e.g., CAS 428854-24-4): Fluorinated pyrazolo-pyridines show enhanced metabolic stability compared to non-fluorinated analogs (e.g., Log S = -2.99 vs. -1.98 in CAS 1761-61-1) . Substitutions like trifluoromethyl (e.g., CAS 1533-03-5) improve lipophilicity (Log Po/w ≈ 2.15) but may introduce synthetic challenges .
Critical Analysis and Limitations
- Data Gaps : Direct data on this compound are absent; comparisons rely on structurally related compounds.
- Conflicting Solubility Trends: Halogenated compounds (e.g., CAS 1046861-20-4) show lower solubility (0.24 mg/mL) versus non-halogenated analogs (13,600 mg/mL in CAS 102562-86-7) .
- Biological Activity : Fluorinated derivatives (e.g., CAS 1533-03-5) exhibit superior bioavailability but may require toxicity profiling due to PAINS alerts .
Future Research Directions
Synthesis of this compound : Prioritize palladium-mediated routes or green chemistry methods for scalability .
Solubility Optimization : Explore co-crystallization or prodrug strategies for halogenated analogs .
In Vivo Studies : Validate BBB permeability and CYP interactions using fluorinated or boronic acid scaffolds .
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